6-(Methylthio)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring, with various substitutions that can significantly influence their pharmacological properties.
This compound can be synthesized from various starting materials, including o-aminobenzamides and thioketones. It falls under the category of heterocyclic compounds, specifically those containing sulfur in the form of a methylthio group. Quinazolin-4(3H)-ones are often explored for their potential as therapeutic agents, particularly in oncology and anti-inflammatory applications.
The synthesis of 6-(Methylthio)quinazolin-4(3H)-one can be achieved through several methods:
The molecular formula for 6-(Methylthio)quinazolin-4(3H)-one is . Its structure features:
6-(Methylthio)quinazolin-4(3H)-one participates in various chemical reactions:
The mechanisms typically involve electrophilic attack on the quinazolinone nitrogen or carbon centers, leading to diverse product outcomes based on reaction conditions.
The mechanism of action for compounds like 6-(Methylthio)quinazolin-4(3H)-one is primarily linked to their interaction with biological targets:
Studies have demonstrated that certain derivatives exhibit potent inhibitory activity against kinases such as CDK2 and EGFR, suggesting that 6-(Methylthio)quinazolin-4(3H)-one may act through similar pathways .
6-(Methylthio)quinazolin-4(3H)-one has several scientific applications:
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, with its history tracing back to the isolation of natural alkaloids such as febrifugine from Dichroa febrifuga Lour. (traditional Chinese antimalarial herb). This bicyclic system consists of a benzene ring fused to a pyrimidin-4(3H)-one ring, conferring remarkable stability under physiological conditions and enabling penetration across biological barriers—including the blood-brain barrier—due to its balanced lipophilicity [1]. Over 150 naturally occurring quinazolinone alkaloids have been identified, serving as evolutionary-optimized templates for synthetic modification. The scaffold’s versatility is evidenced by its presence in >40,000 biologically active compounds and numerous clinical drugs. For instance, raltitrexed (thymidylate synthase inhibitor) and halofuginone (prolyl-tRNA synthetase inhibitor) exemplify FDA-approved therapeutics derived from this core [4]. The timeline below summarizes key milestones:
Table 1: Historical Development of Quinazolin-4(3H)-one-Based Therapeutics
| Year | Milestone | Significance |
|---|---|---|
| 1869 | Griess synthesis of first quinazolinone derivative | Established foundation for chemical synthesis |
| 1950s | Isolation of febrifugine | Validated antimalarial activity of natural quinazolinones |
| 1996 | Approval of raltitrexed for colorectal cancer | Demonstrated scaffold utility in antimetabolite drugs |
| 2000s | Development of kinase inhibitors (e.g., lapatinib derivatives) | Expanded applications to signal transduction modulation |
| 2020s | Dual-target inhibitors (e.g., BRD4/PARP1) | Pioneered multitargeting strategies for complex diseases |
Biological activities of quinazolin-4(3H)-ones are exquisitely sensitive to substituent patterns, with positions C2, C6, and N3 serving as critical vectors for pharmacophore diversification. Structure-Activity Relationship (SAR) studies reveal that:
Table 2: Impact of Substituent Position on Biological Activities
| Position | Substituent | Target Activity | Potency Enhancement | Key Interactions |
|---|---|---|---|---|
| C2 | SCH₃ | α-Glucosidase inhibition | IC₅₀ = 14.4 μM (vs 363 μM for H) | H-bond with Leu677, π-stacking |
| C6 | OCH₃ | Anticancer (MCF-7) | IC₅₀ = 0.20 μM | Hydrophobic pocket occupancy |
| C6 | F | Tyrosine kinase inhibition | IC₅₀ = 0.14 μM | Halogen bonding with hinge region |
| C8 | NO₂ | Antitubercular activity | MIC = 1.6 μg/mL | Enhanced electron-withdrawing capacity |
| N3 | 1,3,4-Oxadiazole | Antifungal (Rhizoctonia solani) | EC₅₀ = 11.01 μg/mL | Improved membrane permeability |
The 6-(methylthio) modification confers three strategic advantages for drug development:
Table 3: Physicochemical and Pharmacological Profile of 6-(Methylthio)quinazolin-4(3H)-one
| Property | Value | Method | Significance |
|---|---|---|---|
| Lipophilicity (Log P) | 2.8 ± 0.3 | Shake-flask method | Optimal for BBB penetration |
| AChE Inhibition (IC₅₀) | 3.79 ± 0.96 μM | Ellman’s assay | Superior to galantamine (IC₅₀ = 5 μM) |
| Antioxidant Activity | EC₅₀ = 22.4 μM (DPPH assay) | Spectrophotometric analysis | Mitigates oxidative stress in neurodegeneration |
| Bioavailability (F%) | 68.9 (rat model) | HPLC-MS/MS quantification | Suitable for oral dosing |
| Thermodynamic Solubility | 89 μg/mL (pH 7.4) | Equilibrium solubility assay | Adequate for formulation development |
The 6-(methylthio) group’s vectorial orientation allows synergistic interactions with both polar (e.g., Asp74 in AChE) and hydrophobic subpockets (e.g., Phe295), as validated by co-crystallography studies. This dual-target capability positions it as a lead structure for complex diseases like Alzheimer’s and multidrug-resistant cancers [5] [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: